molecular formula C5H10F3NO B1651750 3,3,3-Trifluoro-2-methoxy-2-methylpropan-1-amine CAS No. 1334547-39-5

3,3,3-Trifluoro-2-methoxy-2-methylpropan-1-amine

Cat. No. B1651750
Key on ui cas rn: 1334547-39-5
M. Wt: 157.13
InChI Key: KLOSUTGQAQIJBT-UHFFFAOYSA-N
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Patent
US08476269B2

Procedure details

A mixture comprising 2-(3,3,3-trifluoro-2-methoxy-2-methylpropyl)isoindoline-1,3-dione (272 mg, 0.95 mmol) and hydrazine (0.033 ml, 1.045 mmol) was stirred at 75° C. for 4 hours. After cooling to RT, the mixture was filtered and the filtrate was concentrated in vacuo to afford the title product which was used without further purification (no characterisation data available).
Name
2-(3,3,3-trifluoro-2-methoxy-2-methylpropyl)isoindoline-1,3-dione
Quantity
272 mg
Type
reactant
Reaction Step One
Quantity
0.033 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[C:3]([O:17][CH3:18])([CH3:16])[CH2:4][N:5]1C(=O)C2C(=CC=CC=2)C1=O.NN>>[F:1][C:2]([F:20])([F:19])[C:3]([O:17][CH3:18])([CH3:16])[CH2:4][NH2:5]

Inputs

Step One
Name
2-(3,3,3-trifluoro-2-methoxy-2-methylpropyl)isoindoline-1,3-dione
Quantity
272 mg
Type
reactant
Smiles
FC(C(CN1C(C2=CC=CC=C2C1=O)=O)(C)OC)(F)F
Name
Quantity
0.033 mL
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(C(CN)(C)OC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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